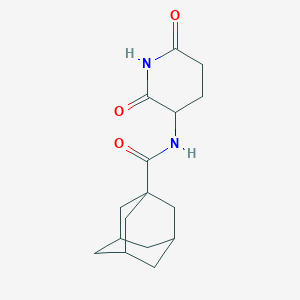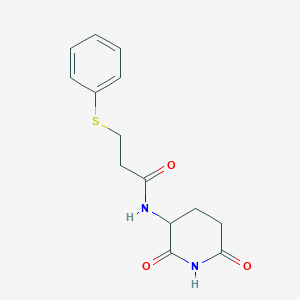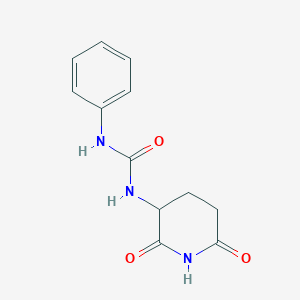
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DPU-4 has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other inhibitors. In
作用機序
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea works by inhibiting the activity of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the breakdown of prostaglandins, which are important signaling molecules involved in inflammation and other physiological processes. By inhibiting 15-PGDH, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea increases the levels of prostaglandins, which can have a variety of effects on cells, including inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been shown to have anti-inflammatory effects, which may be beneficial in treating diseases such as arthritis. 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been found to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea is its specificity for 15-PGDH, which sets it apart from other inhibitors that may have off-target effects. However, one limitation of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has poor solubility in water, which may make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea. One area of interest is the potential use of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent analogs of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea that may be more effective in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea and its potential use in treating other diseases beyond cancer.
合成法
The synthesis of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea involves a multi-step process that begins with the reaction of 3-phenylurea with 2,6-dioxopiperidine. The resulting compound is then subjected to several additional reactions to yield the final product. The synthesis method has been optimized and can be scaled up for larger quantities.
科学的研究の応用
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer treatment, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and HIV.
特性
IUPAC Name |
1-(2,6-dioxopiperidin-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-10-7-6-9(11(17)15-10)14-12(18)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRGNZXYMDTHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


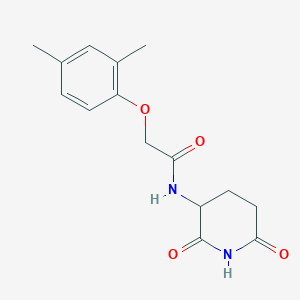
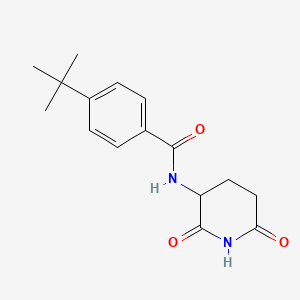

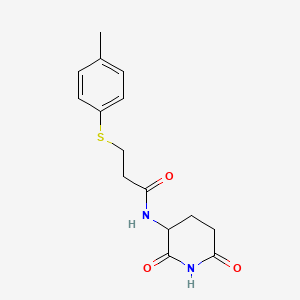
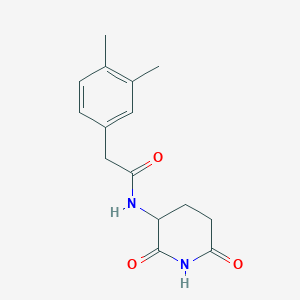
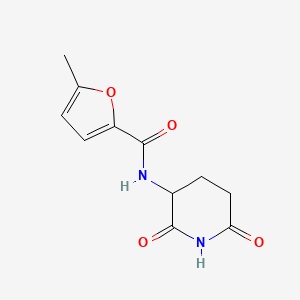
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582161.png)
